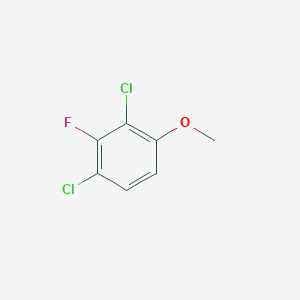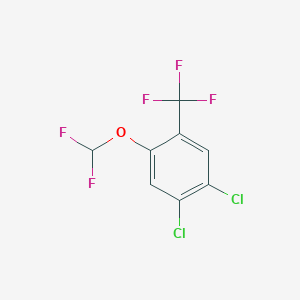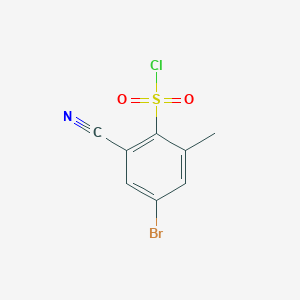
1,2-Dichloro-3-fluoro-5-iodobenzene
Übersicht
Beschreibung
1,2-Dichloro-3-fluoro-5-iodobenzene is a compound with the molecular formula C6H2Cl2FI . It is a pale-yellow to yellow to brown solid or liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and one iodine atom . The exact positions of these substituents on the benzene ring are determined by the numbering of the compound according to IUPAC nomenclature .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow to brown solid or liquid . Its molecular formula is C6H2Cl2FI, and it has an average mass of 290.889 Da .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
One area of research involves the reactivity of donor-acceptor cyclopropanes with iodobenzene dichloride, leading to chlorinated ring-opened products. This demonstrates the compound's utility in introducing chlorine atoms adjacent to donor and acceptor groups across a range of moieties, showcasing its versatility in synthetic chemistry (Garve et al., 2014).
Spectroscopic Analysis
Spectroscopic studies have also been conducted, such as the vibrational spectra of halobenzene cations. These investigations provide insights into the structural and electronic properties of such compounds, with implications for understanding their behavior in various chemical contexts (Kwon et al., 2002).
Catalytic and Organometallic Chemistry
Research into the use of partially fluorinated benzenes, including compounds similar to 1,2-Dichloro-3-fluoro-5-iodobenzene, in organometallic chemistry and catalysis highlights the impact of fluorination on the chemical reactivity and binding strength to metal centers. These findings have significant implications for the development of catalytic processes and the design of new catalytic systems (Pike et al., 2017).
Environmental Chemistry and Biodegradation
The study of the biodegradation of difluorobenzenes by the wild strain Labrys portucalensis provides an example of the environmental relevance of research on halogenated aromatic compounds. This work explores the microbial degradation pathways of compounds structurally related to this compound, offering insights into the environmental fate and potential bioremediation strategies for such pollutants (Moreira et al., 2009).
Photodissociation and Photochemical Processes
Investigations into the photodissociation channels of monohalobenzenes, including those structurally related to this compound, contribute to our understanding of the photochemical behavior of halogenated aromatics. This research offers valuable information on the excited state dynamics and photostability of these compounds (Liu et al., 2004).
Eigenschaften
IUPAC Name |
1,2-dichloro-3-fluoro-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-4-1-3(10)2-5(9)6(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAXRVDARKRKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1410414.png)




![2-[4-Bromo-2-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410421.png)